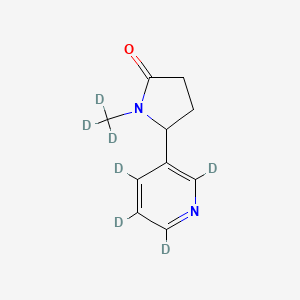
(Rac)-Cotinine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Cotinine-d7 is a deuterated form of cotinine, which is a major metabolite of nicotine. This compound is often used in scientific research as a biomarker for nicotine exposure. The “d7” in its name indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is useful in various analytical techniques, such as mass spectrometry, to distinguish it from non-labeled cotinine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Cotinine-d7 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Cotinine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cotinine-N-oxide.
Reduction: Reduction reactions can convert it back to nicotine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Cotinine-N-oxide
Reduction: Nicotine
Substitution: Halogenated cotinine derivatives
Scientific Research Applications
(Rac)-Cotinine-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
Mechanism of Action
(Rac)-Cotinine-d7 exerts its effects primarily through its role as a biomarker for nicotine exposure. It is metabolized in the liver by the enzyme cytochrome P450 2A6 (CYP2A6) to form cotinine. The deuterium labeling does not significantly alter its metabolic pathway but allows for precise tracking and quantification in various studies. The molecular targets and pathways involved include the nicotinic acetylcholine receptors (nAChRs) and the central nervous system, where nicotine exerts its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Cotinine: The non-deuterated form of (Rac)-Cotinine-d7.
Nicotine: The parent compound from which cotinine is derived.
Cotinine-N-oxide: An oxidized metabolite of cotinine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. This isotopic labeling allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research settings. Compared to its non-labeled counterparts, this compound offers enhanced stability and precision in quantitative analyses.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
183.26 g/mol |
IUPAC Name |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3,2D,3D,6D,7D |
InChI Key |
UIKROCXWUNQSPJ-QLEDRMQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















